molecular formula C12H13N3O2S B5734952 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B5734952
M. Wt: 263.32 g/mol
InChI Key: PMECILGTHXDYJG-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-10-14-15-12(18-10)13-11(16)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECILGTHXDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

  • Formation of 5-ethyl-1,3,4-thiadiazol-2-amine: This can be achieved by reacting ethyl hydrazinecarbothioamide with an appropriate oxidizing agent, such as iodine or bromine, under acidic conditions.

  • Coupling with 2-methoxybenzoyl chloride: The resulting 5-ethyl-1,3,4-thiadiazol-2-amine is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different substituents on the thiadiazole ring.

Scientific Research Applications

  • Medicine: The compound has shown promise as an anticancer agent, exhibiting cytotoxic properties against various cancer cell lines. It has also been investigated for its anti-inflammatory and anticonvulsant activities.

  • Agriculture: Thiadiazole derivatives are known for their pesticidal properties, and this compound may be used in the development of new pesticides.

  • Materials Science: The unique structural properties of thiadiazoles make them suitable for use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to its biological effects.

  • Pathways Involved: Potential pathways include inhibition of specific enzymes, modulation of signaling pathways, and disruption of cellular functions.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is compared with other thiadiazole derivatives, highlighting its uniqueness:

  • Similar Compounds: Other thiadiazole derivatives include butazolamide, acetazolamide, and various other substituted thiadiazoles.

  • Uniqueness: The presence of the 2-methoxybenzamide moiety in this compound provides distinct chemical and biological properties compared to other thiadiazole derivatives.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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